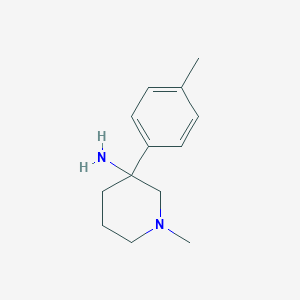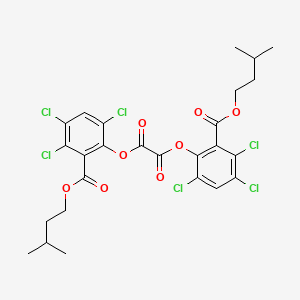
4-Amino-5-chloropicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-chloropicolinic acid is a chemical compound with the molecular formula C6H5ClN2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 4th position and a chlorine atom at the 5th position on the pyridine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Amino-5-chlorpikolinsäure umfasst in der Regel die Chlorierung von Pikolinsäure, gefolgt von einer Aminierung.
Industrielle Produktionsverfahren: Die industrielle Produktion von 4-Amino-5-chlorpikolinsäure kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Der Prozess wird auf Ausbeute und Reinheit optimiert und beinhaltet häufig katalytische Prozesse und fortschrittliche Reinigungstechniken, um sicherzustellen, dass die Verbindung den Industriestandards entspricht .
Analyse Chemischer Reaktionen
Reaktionstypen: 4-Amino-5-chlorpikolinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroderivate zu bilden.
Reduktion: Das Chloratom kann reduziert werden, um dechlorierte Derivate zu bilden.
Substitution: Das Chloratom kann durch andere funktionelle Gruppen wie Hydroxyl- oder Alkylgruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumhydroxid oder Alkylhalogenide.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate der Pikolinsäure, wie Nitro-Pikolinsäuren, dechlorierte Pikolinsäuren und substituierte Pikolinsäuren .
Wissenschaftliche Forschungsanwendungen
4-Amino-5-chlorpikolinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebswirkungen.
Medizin: Die Forschung untersucht ihr Potenzial als pharmazeutisches Zwischenprodukt.
Industrie: Sie wird bei der Herstellung von Herbiziden und anderen Agrochemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Amino-5-chlorpikolinsäure beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während das Chloratom an Halogenbindungen beteiligt sein kann. Diese Wechselwirkungen können verschiedene biochemische Prozesse beeinflussen, was zu den beobachteten biologischen Wirkungen der Verbindung führt .
Ähnliche Verbindungen:
- 4-Amino-6-chlorpikolinsäure
- 4-Amino-3,5,6-trichlorpikolinsäure
- 2-Amino-5-chlorphenol
Vergleich: 4-Amino-5-chlorpikolinsäure ist aufgrund ihres spezifischen Substitutionsschemas am Pyridinring einzigartig. Im Vergleich zu 4-Amino-6-chlorpikolinsäure befindet sich das Chloratom an einer anderen Position, was zu unterschiedlicher chemischer Reaktivität und biologischer Aktivität führen kann. In ähnlicher Weise weist 4-Amino-3,5,6-trichlorpikolinsäure mehrere Chloratome auf, die ihre Eigenschaften und Anwendungen deutlich verändern .
Wirkmechanismus
The mechanism of action of 4-Amino-5-chloropicolinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-6-chloropicolinic acid
- 4-Amino-3,5,6-trichloropicolinic acid
- 2-Amino-5-chlorophenol
Comparison: 4-Amino-5-chloropicolinic acid is unique due to its specific substitution pattern on the pyridine ring. Compared to 4-Amino-6-chloropicolinic acid, it has the chlorine atom at a different position, which can lead to different chemical reactivity and biological activity. Similarly, 4-Amino-3,5,6-trichloropicolinic acid has multiple chlorine atoms, which significantly alters its properties and applications .
Eigenschaften
Molekularformel |
C6H5ClN2O2 |
|---|---|
Molekulargewicht |
172.57 g/mol |
IUPAC-Name |
4-amino-5-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H2,8,9)(H,10,11) |
InChI-Schlüssel |
RHSFDYVZNVOABQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



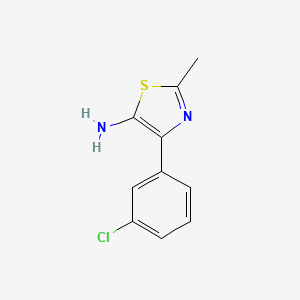

![2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11814078.png)
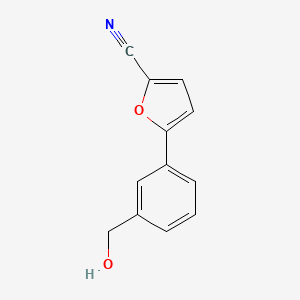

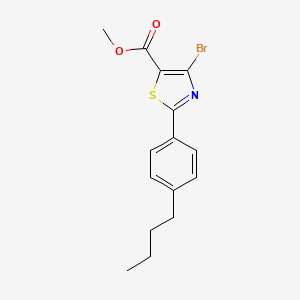

![1-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B11814124.png)


